

# 4-(4-Methoxyphenyl)cyclohexanone CAS number 5309-16-0 properties

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## Compound of Interest

Compound Name:	4-(4-Methoxyphenyl)cyclohexanone
Cat. No.:	B1589243

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An In-depth Technical Guide to **4-(4-Methoxyphenyl)cyclohexanone** (CAS: 5309-16-0)

## Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of synthetic chemistry and drug discovery, the strategic value of a chemical intermediate is often defined by its structural motifs and the reactive handles it presents. **4-(4-Methoxyphenyl)cyclohexanone** is a compound of significant interest, embodying a unique convergence of two key pharmacophores: the cyclohexanone ring, a prevalent scaffold in natural products and pharmaceuticals, and the 4-methoxyphenyl (p-anisyl) group, a common modulator of biological activity and metabolic stability.

This guide provides a comprehensive technical overview of **4-(4-Methoxyphenyl)cyclohexanone**, moving beyond a simple recitation of data. It aims to deliver field-proven insights into its synthesis, characterization, and potential applications, grounded in authoritative references. The methodologies described are designed to be self-validating, providing researchers with the causal understanding needed to adapt and innovate.

## Compound Identification and Molecular Profile

**4-(4-Methoxyphenyl)cyclohexanone** is a disubstituted cyclohexanone derivative. The molecule's architecture, featuring a ketone functionality and an ether-linked aromatic ring,

makes it a versatile precursor for more complex molecular targets.

## Key Identifiers

Property	Value	Reference
CAS Number	5309-16-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	204.26 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
IUPAC Name	4-(4-methoxyphenyl)cyclohexan-1-one	<a href="#">[1]</a> <a href="#">[2]</a>
Common Synonyms	4-p-anisylcyclohexanone	
Purity (Typical)	≥97%	<a href="#">[3]</a>

## Molecular Structure

The structure combines a saturated six-membered carbocyclic ring with a ketone group and a para-substituted aromatic ring.



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Caption: General workflow for the synthesis of the target compound via oxidation.

## Step-by-Step Experimental Protocol

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

- Reaction Setup: To a solution of 4-(4-methoxyphenyl)cyclohexan-1-ol (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 eq) portion-wise at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the oxidant byproducts, washing the pad with additional ether.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure **4-(4-methoxyphenyl)cyclohexanone**.
- Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.

## Analytical Characterization Profile

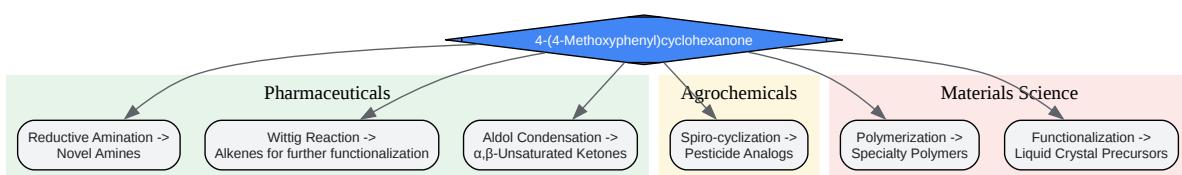
Structural elucidation and purity confirmation are paramount. The following data represent the expected analytical profile for **4-(4-methoxyphenyl)cyclohexanone**.

Technique	Expected Characteristics
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: Two doublets in the <math>\delta</math> 6.8-7.2 ppm range, characteristic of a para-substituted benzene ring.</li><li>- Methoxy Protons: A singlet around <math>\delta</math> 3.8 ppm (3H).</li><li>- Cyclohexane Protons: A series of multiplets in the <math>\delta</math> 1.8-3.0 ppm range. The proton at the C4 position (methine) will be deshielded.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon: A peak in the <math>\delta</math> 208-212 ppm region.</li><li>- Aromatic Carbons: Peaks between <math>\delta</math> 114-160 ppm, with the ether-linked carbon being the most downfield.</li><li>- Methoxy Carbon: A peak around <math>\delta</math> 55 ppm.</li><li>- Aliphatic Carbons: Peaks in the <math>\delta</math> 25-50 ppm range.</li></ul>
IR (Infrared)	<ul style="list-style-type: none"><li>- C=O Stretch (Ketone): A strong, sharp absorption band around <math>1710-1715\text{ cm}^{-1}</math>. [7][8]</li><li>- C-O-C Stretch (Ether): An absorption band around <math>1250\text{ cm}^{-1}</math> (asymmetric) and <math>1030\text{ cm}^{-1}</math> (symmetric).</li><li>- Aromatic C=C Stretch: Peaks in the <math>1600-1450\text{ cm}^{-1}</math> region.</li><li>- <math>\text{sp}^3</math> C-H Stretch: Absorptions just below <math>3000\text{ cm}^{-1}</math>.</li></ul>
Mass Spec (EI)	<ul style="list-style-type: none"><li>- Molecular Ion (<math>\text{M}^+</math>): A peak at <math>\text{m/z} = 204</math>.</li><li>- Key Fragments: Expect fragmentation patterns involving loss of the methoxy group (<math>-\text{OCH}_3</math>), cleavage of the cyclohexanone ring, and formation of a stable methoxyphenyl cation. [5]</li></ul>

## Applications in Research and Drug Development

The true utility of **4-(4-methoxyphenyl)cyclohexanone** lies in its potential as a versatile intermediate. Its bifunctional nature allows for selective modification at either the ketone or the aromatic ring.

- Core Scaffold for Bioactive Molecules: The cyclohexanone ring is a privileged scaffold. Modifications such as reductive amination, Wittig reactions, or aldol condensations at the ketone can generate diverse libraries of compounds for screening in drug discovery programs. [10]2. Intermediate for Agrochemicals: Similar structures, such as 4-methoxycyclohexanone, are vital intermediates in the synthesis of modern pesticides like spirotetramat. [11][12]This highlights the potential of the title compound in developing novel agrochemicals.
- Precursor for Materials Science: The rigid cyclohexyl core linked to an aromatic system is a structural motif found in liquid crystal materials. [11]Further functionalization could lead to novel materials with specific optical or electronic properties.



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Caption: Potential synthetic applications stemming from the core molecule.

## Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The following information is derived from available Safety Data Sheets (SDS). [1]

## GHS Hazard Classification

Pictogram	GHS Code	Hazard Statement	Reference
		H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	ngcontent-ng-c3402167507="" class="ng-star-inserted">Causes serious eye irritation.

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield. [\[1\]](#) - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). [\[1\]](#) - Skin and Body Protection: Wear a lab coat. Remove and wash contaminated clothing before reuse.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [\[1\]](#)

## Emergency Measures

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [\[1\]](#)- If on Skin: Wash with plenty of water and soap. If irritation occurs, seek medical attention. [\[1\]](#)- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell. [\[1\]](#)- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [\[1\]](#)

## Storage

- Store in a cool, dry, well-ventilated place.

- Keep the container tightly closed. [1]- Store locked up. [1]

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